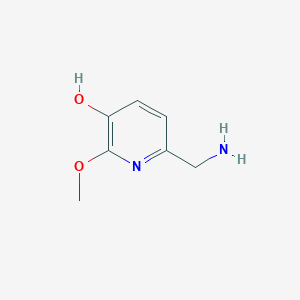
6-(Aminomethyl)-2-methoxypyridin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Aminomethyl)-2-methoxypyridin-3-ol is a heterocyclic organic compound featuring a pyridine ring substituted with an aminomethyl group at the 6-position and a methoxy group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-2-methoxypyridin-3-ol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-methoxypyridine with formaldehyde and ammonia, followed by reduction. The reaction conditions typically include:
Reagents: 2-methoxypyridine, formaldehyde, ammonia, reducing agent (e.g., sodium borohydride)
Solvents: Methanol or ethanol
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
6-(Aminomethyl)-2-methoxypyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the aminomethyl group to a primary amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides or thiols in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: N-oxides of this compound.
Reduction: Primary amines derived from the aminomethyl group.
Substitution: Various substituted pyridines depending on the nucleophile used.
科学研究应用
6-(Aminomethyl)-2-methoxypyridin-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme inhibition studies.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 6-(Aminomethyl)-2-methoxypyridin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the methoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate biological pathways and exert therapeutic effects.
相似化合物的比较
Similar Compounds
- 2-Methoxy-5-(phenylamino)methylphenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- Ethyl-2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids
Uniqueness
6-(Aminomethyl)-2-methoxypyridin-3-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both aminomethyl and methoxy groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research domains.
属性
IUPAC Name |
6-(aminomethyl)-2-methoxypyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-11-7-6(10)3-2-5(4-8)9-7/h2-3,10H,4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEAVAHXHYYZDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
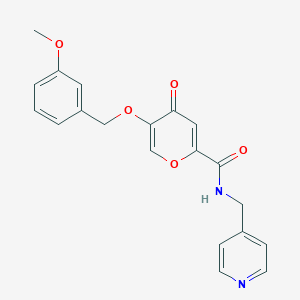
![4-chloro-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]quinazolin-2-amine](/img/structure/B2722343.png)
![6-tert-Butyl 2-ethyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate](/img/structure/B2722344.png)
![(Z)-N-(3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2722346.png)
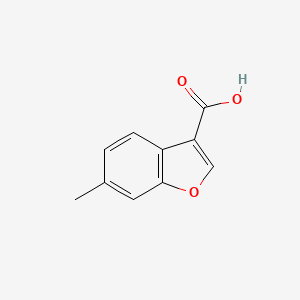
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2722348.png)
![N-(1-cyanocyclohexyl)-2-[2-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2722349.png)
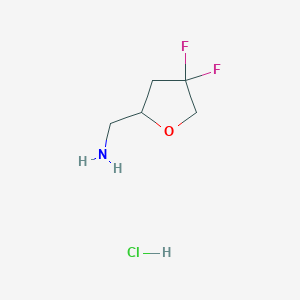
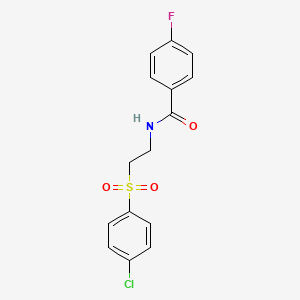
![N-(2,4-difluorophenyl)-2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2722353.png)
![N-(2,6-dimethylphenyl)-2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2722355.png)
![Methyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B2722356.png)
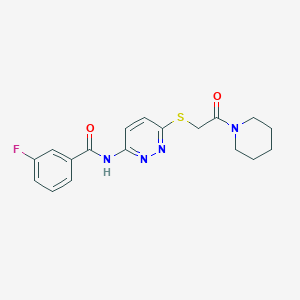
![N-(5-chloro-2-methoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2722365.png)
